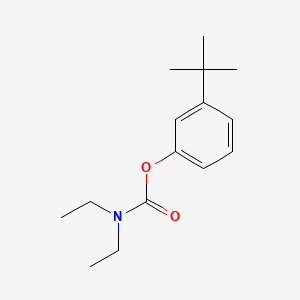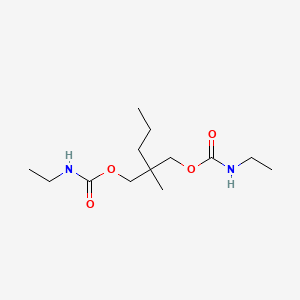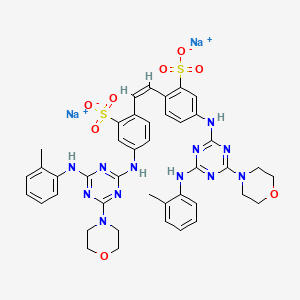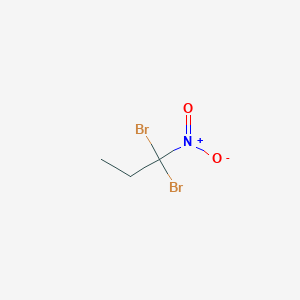![molecular formula C9H12NO4P B14691353 [(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid CAS No. 33475-95-5](/img/structure/B14691353.png)
[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid is an organic compound with the molecular formula C₉H₁₂NO₄P It is characterized by the presence of a phosphonic acid group attached to a pyridine ring via a vinyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid typically involves the reaction of a suitable pyridine derivative with a phosphonic acid precursor. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 5-oxo-4,6-dimethyl-3-pyridinyl derivatives.
Reduction: Formation of 2-(5-hydroxy-4,6-dimethyl-3-pyridinyl)ethylphosphonic acid.
Substitution: Formation of 2-(5-chloro-4,6-dimethyl-3-pyridinyl)vinylphosphonic acid.
Scientific Research Applications
[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonic acid group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving dysregulated enzyme activity.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic the phosphate group of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)ethylphosphonic acid
- 2-(5-Chloro-4,6-dimethyl-3-pyridinyl)vinylphosphonic acid
- 2-(5-Methoxy-4,6-dimethyl-3-pyridinyl)vinylphosphonic acid
Uniqueness
[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid is unique due to its specific combination of a hydroxyl group and a vinyl linkage to the phosphonic acid group. This structure provides distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
33475-95-5 |
|---|---|
Molecular Formula |
C9H12NO4P |
Molecular Weight |
229.17 g/mol |
IUPAC Name |
[(E)-2-(5-hydroxy-4,6-dimethylpyridin-3-yl)ethenyl]phosphonic acid |
InChI |
InChI=1S/C9H12NO4P/c1-6-8(3-4-15(12,13)14)5-10-7(2)9(6)11/h3-5,11H,1-2H3,(H2,12,13,14)/b4-3+ |
InChI Key |
VNIQLTCQWLRQCU-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=C(C(=NC=C1/C=C/P(=O)(O)O)C)O |
Canonical SMILES |
CC1=C(C(=NC=C1C=CP(=O)(O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
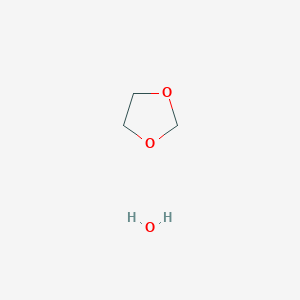


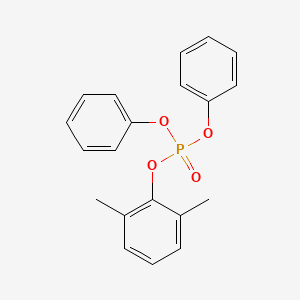


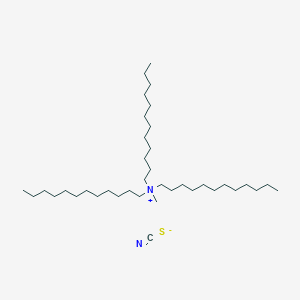
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)

